Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-
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Overview
Description
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzo[b]thiophene-2-carboximidamide, 6-keto-, while reduction of the carboximidamide group can produce benzo[b]thiophene-2-carboxamide .
Scientific Research Applications
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxy and carboximidamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxaldehyde
- Benzo[b]thiophene-2-carboxylic acid
Uniqueness
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- stands out due to the presence of both hydroxy and carboximidamide groups, which confer unique chemical reactivity and biological activity. This combination of functional groups is less common in related compounds, making it a valuable molecule for various applications .
Biological Activity
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- features a benzothiophene core with a carboximidamide functional group and a hydroxyl substituent at the 6-position. This unique structure contributes to its diverse biological activities.
Table 1: Chemical Structure
Component | Structure |
---|---|
Chemical Name | Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- |
Molecular Formula | C10H8N2O |
Molecular Weight | 176.18 g/mol |
Antioxidant Activity
Research has indicated that benzo[b]thiophene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
Neuroprotective Effects
Studies have shown that compounds similar to benzo[b]thiophene-2-carboximidamide can modulate amyloid-beta (Aβ) aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. For instance, certain benzothiophene derivatives demonstrated the ability to inhibit Aβ42 fibrillogenesis and protect neuronal cells from Aβ-induced cytotoxicity .
Cardiovascular Applications
The compound has been explored for its potential in treating heart failure due to its high bioavailability and minimal side effects such as nausea and vomiting. It has been noted that benzo[b]thiophene derivatives can enhance cardiac contractility without significant adverse effects .
Anticancer Activity
Benzo[b]thiophene derivatives have shown promise in anticancer research. For example, certain derivatives exhibited antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range. This suggests their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
Recent studies have highlighted the ability of benzo[b]thiophene derivatives to act as inhibitors of cholinesterase enzymes (AChE and BChE), which are relevant in the context of Alzheimer's disease treatment. The structure-activity relationship indicates that modifications in the benzothiophene scaffold can lead to enhanced inhibitory potency .
Case Studies
- Neuroprotection Against Aβ Aggregation :
- Cardiac Contractility Enhancement :
- Anticancer Efficacy :
Properties
IUPAC Name |
6-hydroxy-1-benzothiophene-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9(11)8-3-5-1-2-6(12)4-7(5)13-8/h1-4,12H,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGGPVSXBHNHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=C2)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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